Aqueous Solubility Advantage of the Pyrrolidine Analog Over Its Piperidine Counterpart
The pyrrolidine analog (CAS 626217-76-3) demonstrates an aqueous solubility of 1.12 mg/mL (0.00565 mol/L), which is approximately 1.79-fold higher than the piperidine analog (CAS 84762-70-9) at 0.626 mg/mL (0.00294 mol/L) as reported by Bidepharm QC data . This solubility differential means that at equimolar concentrations, the pyrrolidine compound can achieve approximately 1.92-fold higher molar solubility (0.00565 vs. 0.00294 mol/L), reducing the risk of compound precipitation in biochemical assays and facilitating more reliable dose-response measurements .
| Evidence Dimension | Aqueous solubility (mg/mL and molar concentration) |
|---|---|
| Target Compound Data | 1.12 mg/mL; 0.00565 mol/L |
| Comparator Or Baseline | 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine (CAS 84762-70-9): 0.626 mg/mL; 0.00294 mol/L |
| Quantified Difference | 1.79-fold higher (mg/mL basis); 1.92-fold higher (molar basis) |
| Conditions | Vendor-reported aqueous solubility (Bidepharm QC data) |
Why This Matters
Higher aqueous solubility directly reduces compound precipitation risk in biochemical and cell-based assays, enabling more robust dose-response determinations and reducing solvent (DMSO) carryover artifacts in screening campaigns.
